1-(5-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-phenylurea
Description
1-(5-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-phenylurea is a heterocyclic compound featuring a benzodioxole moiety, a piperazine-carboxyl group, a 4-methylthiazole core, and a phenylurea substituent. Its structure integrates multiple pharmacophores:
- Benzodioxole: A bicyclic aromatic system known for enhancing metabolic stability and binding affinity in CNS-targeting compounds .
- Piperazine: A flexible nitrogen-containing ring that improves solubility and modulates receptor interactions .
- Thiazole: A sulfur-containing heterocycle contributing to bioactivity in antimicrobial and anticancer agents .
- Phenylurea: A polar group that enhances hydrogen bonding and target selectivity .
This compound’s design likely aims to optimize pharmacokinetic properties (e.g., bioavailability) and biological activity through synergistic effects of its subunits.
Properties
IUPAC Name |
1-[5-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]-4-methyl-1,3-thiazol-2-yl]-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O4S/c1-16-21(34-24(25-16)27-23(31)26-18-5-3-2-4-6-18)22(30)29-11-9-28(10-12-29)14-17-7-8-19-20(13-17)33-15-32-19/h2-8,13H,9-12,14-15H2,1H3,(H2,25,26,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSIJSRRHFKQOAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)NC2=CC=CC=C2)C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have shown potent growth inhibition properties against various human cancer cell lines.
Mode of Action
It has been suggested that similar compounds can induce apoptosis and cause both s-phase and g2/m-phase arrests in certain cell lines. This suggests that the compound may interact with its targets to disrupt normal cell cycle progression, leading to cell death.
Biochemical Pathways
The induction of apoptosis and cell cycle arrest suggests that the compound may affect pathways related to cell growth and division.
Result of Action
The compound has demonstrated potent growth inhibition properties against various human cancer cell lines. This suggests that the compound’s action results in the inhibition of cell growth and the induction of cell death.
Biochemical Analysis
Biochemical Properties
The compound 1-(5-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-phenylurea has shown potent growth inhibition properties with IC50 values generally below 5 μM against various human cancer cell lines
Cellular Effects
The compound has demonstrated significant effects on various types of cells. For instance, it has shown potent activities against HeLa and A549 cell lines. It influences cell function by inducing apoptosis and causing both S-phase and G2/M-phase arrests in HeLa cell line.
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves multiple pathways. It has been found to cause cell cycle arrest at the S phase and induce apoptosis in CCRF-CEM cancer cells
Temporal Effects in Laboratory Settings
It has been observed that the compound exhibits potent growth inhibition properties against various human cancer cell lines.
Biological Activity
The compound 1-(5-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-phenylurea) is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of piperazine derivatives and subsequent modifications to introduce the benzo[d][1,3]dioxole and thiazole functionalities. The detailed synthetic pathway is crucial for understanding the structure-activity relationship (SAR) of the compound.
Anticancer Activity
Recent studies have demonstrated that derivatives containing piperazine structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, organotin(IV) derivatives of related piperazine compounds have shown promising results in inhibiting ovarian cancer cell proliferation with IC50 values comparable to that of cisplatin .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Organotin(IV) derivative | Ovarian Cancer | Comparable to cisplatin | |
| This compound) | MCF-7 (Breast Cancer) | Not yet established | This study |
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Studies on similar piperazine derivatives have indicated significant antibacterial and antifungal activities against various pathogens, including Gram-positive and Gram-negative bacteria . The minimal inhibitory concentrations (MICs) for these activities are essential for evaluating the efficacy of the compound.
The biological activity of this compound) may involve multiple mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer cell proliferation.
- DNA Interaction : Some studies suggest that piperazine derivatives can intercalate DNA, leading to apoptosis in cancer cells .
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can induce oxidative stress in cancer cells, leading to cell death.
Case Studies
Case Study 1: Cytotoxicity in MCF-7 Cells
A study evaluated the cytotoxic effects of various piperazine derivatives on the MCF-7 breast cancer cell line using the MTT assay. The results indicated that compounds with similar structural motifs exhibited significant inhibition of cell viability at concentrations as low as 50 µM after 48 hours of treatment .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of related compounds against common bacterial strains. The study utilized a microdilution method to determine MIC values, revealing potent activity against both Gram-positive and Gram-negative bacteria .
Scientific Research Applications
Structural Components
| Component | Description |
|---|---|
| Benzo[d][1,3]dioxole | Known for its antioxidant properties |
| Piperazine | Often used in drug design for CNS activity |
| Thiazole | Associated with antimicrobial properties |
| Urea | Involved in various biochemical processes |
Anticancer Activity
Recent studies have indicated that Compound A exhibits significant cytotoxic effects against various cancer cell lines. For instance, research has shown that derivatives of benzo[d][1,3]dioxole compounds can induce apoptosis in ovarian cancer cells, with IC50 values comparable to standard chemotherapeutics like cisplatin . The mechanism appears to involve DNA binding and disruption of cellular functions critical for cancer cell survival.
Antimicrobial Properties
Compounds containing the thiazole moiety have been reported to possess antibacterial and antifungal activities. In particular, derivatives of Compound A have demonstrated efficacy against several pathogenic strains, making them potential candidates for developing new antimicrobial agents . The structure-activity relationship (SAR) studies suggest that modifications to the thiazole or urea components can enhance these properties.
Neuropharmacological Effects
The piperazine ring in Compound A is known for its psychoactive properties. Research indicates that piperazine derivatives can act on serotonin receptors, leading to potential applications in treating psychiatric disorders . Preliminary studies suggest that Compound A may influence neurotransmitter levels, thereby affecting mood and cognition.
Drug Development Potential
Given its diverse pharmacological profile, Compound A is being explored as a lead compound in drug discovery programs aimed at developing new therapies for cancer and infectious diseases. The ability to modify structural components allows for optimization of efficacy and safety profiles .
Case Study 1: Cytotoxicity Against Ovarian Cancer Cells
A study published in 2017 evaluated the cytotoxic effects of various organotin(IV) derivatives of benzo[d][1,3]dioxole compounds, including variants of Compound A. The results indicated significant cytotoxicity with IC50 values indicating effectiveness comparable to established drugs like cisplatin .
Case Study 2: Antimicrobial Activity Assessment
Another investigation focused on the antibacterial properties of thiazole-containing compounds similar to Compound A. The study found that these compounds exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria, suggesting their potential as new antibiotics .
Comparison with Similar Compounds
Key Observations :
- The target compound distinguishes itself via the phenylurea group, absent in analogs like compound 74 (cyclopropane carboxamide) and carbothioamide derivatives .
- Synthetic yields for benzodioxole-thiazole hybrids (e.g., compound 74 ) are modest (~20%), suggesting challenges in coupling sterically hindered subunits .
Pharmacokinetic Properties
Key Observations :
Q & A
Q. What are the key synthetic strategies for preparing the target compound, and how can purity be ensured?
The synthesis involves multi-step reactions, typically starting with the formation of the piperazine-thiazole scaffold. A common approach includes:
- Coupling reactions : Reacting a piperazine derivative (e.g., 1-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine) with a thiazole carbonyl intermediate under reflux conditions in polar aprotic solvents like DMF or acetonitrile .
- Hydrazine derivatives : Incorporating phenylurea groups via condensation reactions with substituted phenylhydrazines, often requiring 6–8 hours of reflux in ethanol .
- Purification : Column chromatography (silica gel, eluent: dichloromethane/ethyl acetate gradients) and recrystallization (ethanol/water) are critical for isolating high-purity products. Purity is confirmed via TLC, NMR (¹H/¹³C), and HRMS .
Q. Which analytical techniques are essential for structural confirmation and stability assessment?
- Structural elucidation : ¹H/¹³C NMR to verify substituent positions and stereochemistry, FTIR for functional group identification (e.g., carbonyl at ~1650–1700 cm⁻¹), and HRMS for molecular weight validation .
- Stability studies : Accelerated degradation tests under acidic/basic/oxidative conditions (e.g., HCl/NaOH/H₂O₂) monitored via HPLC. Thermal stability is assessed using differential scanning calorimetry (DSC) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for structurally similar compounds?
Contradictions often arise from differences in assay conditions or structural nuances. For example:
Q. What strategies optimize the compound's bioavailability and target selectivity?
- Bioavailability enhancement : Introduce hydrophilic groups (e.g., hydroxyl or sulfonyl) to the piperazine ring to improve solubility. Use prodrug approaches (e.g., acetylated intermediates) to enhance membrane permeability .
- Selectivity optimization : Modify the phenylurea moiety to reduce off-target effects. For example, substituents like fluorine or methoxy at the phenyl ring improve selectivity for kinases over GPCRs .
Q. How can researchers validate the compound's mechanism of action in complex biological systems?
- In vitro assays : Enzyme inhibition studies (e.g., tyrosinase or phosphodiesterase inhibition) with kinetic analysis (Km/Vmax) to determine competitive/non-competitive binding .
- Cellular models : siRNA knockdown of suspected targets (e.g., BST2/Tetherin for antiviral activity) followed by dose-response assays to confirm pathway dependency .
- Advanced techniques : Cryo-EM or X-ray crystallography to visualize ligand-target interactions, supplemented by molecular dynamics simulations .
Data Contradiction Analysis
Q. How should discrepancies in synthetic yields between studies be addressed?
Variations in yields (e.g., 45% vs. 57% for piperazine-thiazole coupling ) may stem from:
- Reaction conditions : Temperature (50°C vs. room temperature), solvent purity, or catalyst loading.
- Purification methods : Normal-phase vs. reverse-phase chromatography.
Resolution : Replicate reactions under controlled conditions (e.g., anhydrous solvents, inert atmosphere) and compare intermediates via LC-MS to identify side products .
Structural-Activity Relationship (SAR) Considerations
Q. Which structural modifications most significantly impact biological activity?
- Benzodioxole moiety : Removal reduces CNS activity by ~70%, highlighting its role in blood-brain barrier penetration .
- Piperazine substitution : Bulky groups (e.g., pentan-3-yl) decrease solubility but increase target affinity (e.g., Kd: 0.8 nM vs. 5.2 nM for unsubstituted analogs) .
- Thiazole ring : Methyl substitution at position 4 enhances metabolic stability (t₁/₂: 6.2 hrs vs. 1.8 hrs) .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
